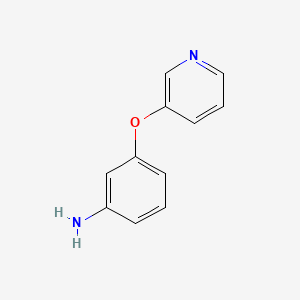

3-(Pyridin-3-yloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyridin-3-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNTXUIVKMMPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CN=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307505 | |

| Record name | 3-(3-Pyridinyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116289-71-5 | |

| Record name | 3-(3-Pyridinyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116289-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Pyridinyloxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Pyridin-3-yloxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Pyridin 3 Yloxy Aniline

Established Synthetic Routes to 3-(Pyridin-3-yloxy)aniline

The construction of the this compound scaffold is achieved through several key synthetic strategies. These methods focus on the efficient and regioselective formation of the diaryl ether linkage, which is the central structural feature of the molecule.

Palladium-Catalyzed Carbon-Nitrogen Cross-Coupling Reactions

While the core structure of this compound is a diaryl ether, the molecule itself is a crucial building block that participates in subsequent palladium-catalyzed C-N cross-coupling reactions. The aniline (B41778) moiety provides a nucleophilic nitrogen atom that is readily coupled with various (hetero)aryl halides. This reaction, known as the Buchwald-Hartwig amination, is a cornerstone of modern pharmaceutical synthesis. wikipedia.orgnih.govlibretexts.org

A prominent application of this compound is in the synthesis of Nilotinib, a tyrosine kinase inhibitor. chemicalbook.comcolumbia.eduarborpharmchem.com In this context, the aniline derivative is coupled with a substituted pyrimidine (B1678525) halide. The reaction involves the formation of a new carbon-nitrogen bond between the aniline nitrogen and an electron-deficient pyrimidine ring, a transformation that is efficiently catalyzed by a palladium complex. asianpubs.org

Table 1: Representative Conditions for Buchwald-Hartwig C-N Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Temperature | Product |

| This compound | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid derivative | Pd(dba)₂, BINAP | NaOtBu | Toluene | 80-110 °C | Nilotinib |

This table presents generalized conditions based on typical Buchwald-Hartwig reactions used in the synthesis of Nilotinib and related structures. Specific conditions may vary.

Multicomponent Reaction Strategies for Pyridine (B92270) Ring Systems

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates substantial portions of each starting material. nih.gov Several MCRs are well-established for the synthesis of pyridine ring systems, including the Hantzsch dihydropyridine (B1217469) synthesis and its variations. acsgcipr.orgtaylorfrancis.com These methods typically involve the condensation of an aldehyde, a β-ketoester, and an ammonia (B1221849) source to construct the pyridine core. acs.org

While MCRs offer a powerful and atom-economical approach to constructing highly substituted pyridines, their application for the direct, de novo synthesis of the specific this compound structure is not prominently documented in scientific literature. The synthesis of the target molecule typically relies on the coupling of pre-existing aniline and pyridine fragments rather than building the pyridine ring from acyclic precursors in the presence of the aniline moiety.

Regioselective Synthesis and Intermediate Formation

The most direct and widely utilized method for the regioselective synthesis of the this compound core is the Ullmann condensation. wikipedia.org This copper-catalyzed reaction is a classic method for forming diaryl ethers (C-O coupling). organic-chemistry.org The synthesis involves the coupling of an aryl halide with an alcohol or phenol (B47542).

To produce this compound, this reaction is typically performed between 3-aminophenol (B1664112) and a 3-halopyridine, such as 3-bromopyridine. The use of a copper catalyst, often in combination with a base, facilitates the nucleophilic substitution of the halide on the pyridine ring by the hydroxyl group of 3-aminophenol. The reaction demonstrates high regioselectivity, ensuring the formation of the ether linkage at the desired position 3 of both rings.

Table 2: General Conditions for Ullmann Condensation Synthesis

| Aryl Halide | Phenol | Catalyst | Base | Solvent | Temperature |

| 3-Bromopyridine | 3-Aminophenol | CuI, Cu, or CuO | K₂CO₃, Cs₂CO₃ | DMF, NMP | 120-200 °C |

This table represents typical conditions for Ullmann ether synthesis. The choice of catalyst, base, and solvent can significantly influence reaction efficiency and yield. mdpi.com

Derivatization and Functionalization of the this compound Core

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its constituent parts: the aniline amine group, the electron-rich aniline ring, and the electron-deficient pyridine ring.

Modification of the Aniline Amine Group

The primary amino group on the aniline ring is a versatile functional handle for a wide range of chemical transformations. It behaves as a potent nucleophile, enabling reactions such as acylation, alkylation, and sulfonylation.

Acylation: The most significant derivatization is acylation to form an amide bond. As previously mentioned in the context of Nilotinib synthesis, the amine readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) in the presence of coupling agents (like HATU) or under thermal conditions to yield stable amides. mdpi.com This transformation is fundamental to incorporating the this compound moiety into larger, biologically active molecules.

Alkylation: The aniline nitrogen can also be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. Direct N-alkylation can sometimes be challenging due to potential over-alkylation, but methods using alcohols under "borrowing hydrogen" conditions, often mediated by transition metals or other catalysts, provide a more controlled approach. rsc.orgresearchgate.net

Substitutions and Transformations on the Pyridine Moiety

The pyridine ring of this compound has an electronic character distinct from the aniline ring. As a heteroaromatic system containing an electronegative nitrogen atom, the pyridine ring is generally electron-deficient. This property makes it resistant to electrophilic aromatic substitution, which typically requires harsh conditions and often proceeds with low regioselectivity.

In contrast, the aniline ring is highly activated towards electrophilic aromatic substitution by the electron-donating amino and ether-oxygen groups. Reactions such as bromination on anilines typically proceed rapidly, often leading to poly-substitution at the ortho and para positions relative to the amino group. khanacademy.orgyoutube.com Therefore, selective functionalization of the pyridine ring in the presence of the highly reactive aniline moiety is a significant synthetic challenge. Specific examples of direct electrophilic or nucleophilic substitution on the pyridine portion of the intact this compound molecule are not widely reported, and such transformations would likely require strategic protection of the aniline group to achieve the desired selectivity.

Alterations of the Ether Linkage

The ether linkage in this compound is a key structural feature that can be targeted for modification to generate novel analogues with potentially different physicochemical and biological properties. While specific literature on the alteration of the ether linkage in this exact molecule is limited, general methodologies for the cleavage and transformation of diaryl ethers can be applied.

Ether Bond Cleavage:

The cleavage of the C-O bond in diaryl ethers is a challenging transformation due to its inherent stability. However, several reagents are known to effect this cleavage. Boron tribromide (BBr₃) is a powerful Lewis acid commonly used for the cleavage of aryl methyl ethers, and it can also be applied to diaryl ethers, typically requiring harsh reaction conditions. The reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion.

Another approach involves the use of strong proton acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. These conditions can promote the protonation of the ether oxygen, facilitating nucleophilic attack by the halide. However, the regioselectivity of the cleavage can be an issue, potentially yielding a mixture of 3-hydroxypyridine (B118123) and 3-aminophenol.

Reductive cleavage of the ether bond can also be achieved using dissolving metal reductions, such as sodium in liquid ammonia. This method, however, is often not compatible with other functional groups present in the molecule.

Table 1: Potential Methods for Ether Bond Cleavage of this compound

| Reagent/Method | Conditions | Potential Products | Remarks |

| Boron tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂), low to room temperature | 3-Hydroxypyridine, 3-Aminophenol | Harsh conditions, potential for side reactions. |

| Hydrobromic acid (HBr) | High temperature, sealed tube | 3-Hydroxypyridine, 3-Aminophenol | Strong acid, potential for low regioselectivity. |

| Sodium in liquid ammonia | Low temperature | 3-Hydroxypyridine, Aniline | Reduces the aromatic system, functional group incompatibility. |

Transformation to Thioether:

The conversion of the ether linkage to a thioether represents a significant structural modification. One potential, albeit indirect, route involves the cleavage of the ether to the corresponding phenol (3-aminophenol) and halopyridine (3-halopyridine). The resulting 3-aminophenol can then be converted to a thiophenol, which can subsequently undergo a nucleophilic aromatic substitution with a suitable 3-halopyridine to form the desired 3-(pyridin-3-ylthio)aniline.

A more direct, but challenging, approach could involve a Newman-Kwart rearrangement. This reaction typically involves the conversion of a phenol to an O-aryl thiocarbamate, which upon heating, rearranges to the S-aryl thiocarbamate. Subsequent hydrolysis would yield the thiol. Applying this to this compound would be a multi-step process and its feasibility would need experimental validation.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The traditional synthesis of diaryl ethers, including this compound, often involves Ullmann condensation, which typically requires stoichiometric amounts of copper, high temperatures, and polar aprotic solvents like dimethylformamide (DMF), which are considered environmentally hazardous. Modern synthetic chemistry emphasizes the development of more sustainable and greener alternatives.

Catalytic C-O Cross-Coupling Reactions:

Significant progress has been made in the development of catalytic C-O cross-coupling reactions that are more environmentally benign than the classical Ullmann reaction. These methods often utilize palladium or copper catalysts with specific ligands to facilitate the reaction under milder conditions. The use of catalytic amounts of metal reduces waste and cost. Furthermore, research has focused on developing catalysts that are active in greener solvents, such as water or biorenewable solvents like ethanol (B145695) or 2-methyltetrahydrofuran.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For the synthesis of this compound, microwave irradiation can significantly reduce reaction times from hours to minutes and can often lead to higher yields and cleaner reaction profiles compared to conventional heating. This reduction in reaction time and increase in efficiency contributes to the greenness of the process by saving energy.

Flow Chemistry:

Continuous flow chemistry offers several advantages over traditional batch processing in terms of safety, efficiency, and scalability. In a flow synthesis of this compound, reactants would be continuously pumped through a heated reactor containing a solid-supported catalyst. This allows for precise control over reaction parameters, leading to improved yields and selectivity. The use of immobilized catalysts simplifies purification, as the catalyst can be easily separated from the product stream and potentially reused, adhering to the principles of green chemistry.

Biocatalysis:

While not yet reported for this specific molecule, biocatalysis represents a promising green avenue for the synthesis of diaryl ethers. Enzymes, such as laccases or peroxidases, could potentially be engineered to catalyze the C-O bond formation between a substituted phenol and a pyridine derivative. Biocatalytic reactions are typically performed in aqueous media under mild conditions and exhibit high selectivity, making them an attractive sustainable alternative.

Table 2: Comparison of Synthetic Approaches for this compound

| Synthetic Approach | Advantages | Disadvantages | Green Chemistry Principles Addressed |

| Traditional Ullmann Condensation | Well-established method. | Stoichiometric copper, high temperatures, hazardous solvents. | - |

| Catalytic C-O Cross-Coupling | Catalytic metal usage, milder conditions, potential for greener solvents. | Catalyst and ligand cost, potential for metal contamination. | Catalysis, Safer Solvents, Waste Prevention. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. | Specialized equipment required. | Energy Efficiency, Waste Prevention. |

| Flow Chemistry | Enhanced safety and control, scalability, catalyst recycling. | Initial setup cost. | Inherent Safety, Catalysis, Waste Prevention. |

| Biocatalysis (Potential) | Mild conditions, aqueous media, high selectivity, renewable catalysts. | Enzyme development and stability can be challenging. | Renewable Feedstocks, Catalysis, Safer Solvents. |

Medicinal Chemistry and Biological Activity Investigations of 3 Pyridin 3 Yloxy Aniline and Its Analogs

Pharmacological Exploration and Therapeutic Potential

The unique structural arrangement of a pyridine (B92270) ring linked to an aniline (B41778) moiety through an ether bond provides a versatile template for the design of biologically active molecules. Researchers have synthesized and evaluated numerous analogs of 3-(Pyridin-3-yloxy)aniline to explore their therapeutic potential across different disease areas.

Anticancer and Antitumor Activity Studies

The quest for novel and effective anticancer agents has led to the investigation of various pyridine-containing compounds. Analogs of this compound have been a subject of interest in this field due to their potential to interfere with key signaling pathways involved in cancer progression.

Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a major class of anticancer drugs. Several analogs of this compound have been evaluated for their ability to inhibit various kinases, including c-Met, BTK, Tie-2, and VEGFR2.

c-Met: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. Pyridine derivatives have been explored as c-Met inhibitors. For instance, a novel pyridine bioisostere of the known c-Met inhibitor cabozantinib, where the central benzene (B151609) ring was replaced with a pyridine ring, demonstrated potent c-Met inhibition with an IC50 value of 4.9 nM, comparable to cabozantinib's 5.4 nM. nih.gov This highlights the potential of the pyridin-3-yloxyaniline scaffold in designing c-Met inhibitors.

BTK: Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor signaling pathway and is a validated target in B-cell malignancies. Pyridine and pyrimidine (B1678525) carboxamides have been developed as potent and selective BTK inhibitors. One such pyridine carboxamide derivative exhibited excellent biochemical potency with an IC50 of 0.6 nM against BTK. rsc.org Another study on 1,3,5-triazine (B166579) derivatives identified a compound with an IC50 value of 21 nM against BTK. rsc.org

Tie-2: The Tie-2 receptor tyrosine kinase is almost exclusively expressed in the vascular endothelium and plays a critical role in angiogenesis and vessel maturation. The development of small molecule Tie-2 kinase inhibitors has been an area of active research. One study reported the evolution of a screening lead into a potent and selective Tie-2 tyrosine kinase inhibitor. bohrium.com

VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a primary mediator of angiogenesis, a process crucial for tumor growth and metastasis. Numerous pyridine-derived compounds have been designed and evaluated as VEGFR2 inhibitors. For example, a series of novel pyridine-derived compounds were synthesized, with compound 10 showing potent VEGFR2 inhibition with an IC50 value of 0.12 µM, nearly equipotent to the standard drug sorafenib (B1663141) (IC50 = 0.10 µM). nih.gov Another study on quinoline-based molecules reported derivatives with VEGFR2 inhibitory activity in the micromolar range. mdpi.com

The following table summarizes the kinase inhibitory activities of selected pyridine-containing compounds, illustrating the potential of the broader class of molecules to which this compound belongs.

| Kinase Target | Compound Class/Derivative | IC50 Value |

| c-Met | Pyridine bioisostere of cabozantinib | 4.9 nM |

| BTK | Pyridine carboxamide | 0.6 nM |

| BTK | 1,3,5-triazine derivative | 21 nM |

| VEGFR2 | Pyridine-derived compound 10 | 0.12 µM |

| VEGFR2 | Quinoline-3-carboxylic acid derivative 58 | 1.2 µM |

| VEGFR2 | Quinoline-3-carboxylic acid derivative 59 | 2.5 µM |

The anticancer activity of this compound analogs is often attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: Several studies have demonstrated that pyridine derivatives can halt the progression of the cell cycle, a key mechanism for controlling cell proliferation. For instance, pyrazolo[3,4-b]pyridin-6-one derivatives have been shown to cause cell cycle arrest in the G2/M phase. rsc.org Similarly, certain 2,3-arylpyridylindole derivatives induce a biphasic cell cycle arrest, with G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov The arrest at the G2/M phase is often associated with the inhibition of tubulin polymerization and a decrease in the levels of the CDK1/Cyclin-B complex. rsc.orgmdpi.com

Apoptosis Induction: Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Pyrazolo[3,4-b]pyridin-6-one derivatives have been found to induce apoptosis in cancer cells. rsc.org The induction of apoptosis by some pyridine derivatives is mediated through the generation of reactive oxygen species (ROS), which in turn can activate various signaling pathways leading to cell death. nih.gov This can involve the modulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2, and the activation of caspases, which are key executioners of apoptosis. nih.govnih.gov For example, some compounds have been shown to increase the activity of caspase-3/7, leading to the cleavage of PARP, a protein involved in DNA repair. mdpi.com

Antimicrobial and Antiviral Efficacy Assessments

The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. Consequently, derivatives of this compound have been explored for their potential in combating infectious diseases.

Antimicrobial Activity: A study on a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed their antibacterial activity, particularly against Gram-positive bacteria. Several of these compounds exhibited strong antibacterial activity, similar to the clinically used antibiotic linezolid. nih.gov For example, compounds 21b , 21d , 21e , and 21f from this series showed significant inhibitory effects against various Gram-positive bacteria. nih.gov Another study on N-pyridin-3-yl-benzenesulfonamide demonstrated its antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative bacteria (Salmonella typhi and Escherichia coli). nih.gov

The following table presents the minimum inhibitory concentrations (MICs) of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives against various Gram-positive bacteria. nih.gov

| Compound | S. aureus (ATCC25923) | S. pneumoniae (ATCC49619) | E. faecalis (ATCC29212) | B. subtilis (ATCC6633) | S. xylosus (ATCC35924) |

| 21b | 4 | 2 | 4 | 2 | 4 |

| 21d | 2 | 1 | 2 | 1 | 2 |

| 21e | 4 | 2 | 4 | 2 | 4 |

| 21f | 2 | 1 | 2 | 1 | 2 |

| Linezolid | 2 | 1 | 2 | 1 | 2 |

Antiviral Activity: While the direct antiviral activity of this compound is not extensively documented, the broader class of pyridine-containing compounds has shown promise as antiviral agents. Pyrimidine moieties, which are structurally related to pyridine, have been reported to inhibit a wide range of viruses, including influenza virus, herpes virus, and hepatitis B and C viruses. nih.gov Further research is needed to specifically evaluate the antiviral efficacy of this compound and its close analogs.

Enzyme and Receptor Binding Profiling

The biological activities of this compound and its analogs are intrinsically linked to their ability to bind to specific enzymes and receptors.

Enzyme Binding: As discussed in the kinase inhibition section, many pyridine derivatives are designed to be ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases. Molecular docking studies have shown that the pyridine nucleus can form crucial hydrogen bonds with amino acid residues in the hinge region of kinases like VEGFR2 and c-Met. nih.gov For instance, the nitrogen atom of the pyridine ring can interact with residues such as Cys919 in VEGFR2 and Met1160 in c-Met. nih.gov

Receptor Binding: The ability of these compounds to bind to various receptors is also a key aspect of their pharmacological profile. For example, modifications to the pyridine ring of certain compounds have been shown to improve their binding affinity to opioid receptors. However, specific and detailed receptor binding profiles for this compound are not widely available and represent an area for future investigation.

Structure-Activity Relationship (SAR) Elucidation

Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of more potent and selective drug candidates. For the this compound scaffold, several SAR studies have provided insights into the structural features that govern its biological activities.

In the context of anticancer activity, SAR studies on various pyridine derivatives have highlighted several key aspects:

Substituents on the Aniline Ring: The nature and position of substituents on the aniline ring can significantly influence activity. For example, in a series of VEGFR2 inhibitors, derivatives with a 1,4-aniline linker showed better activity compared to those with a 1,3-aniline linker. nih.gov

Substituents on the Pyridine Ring: Modifications on the pyridine ring can also modulate activity. In some kinase inhibitors, the pyridine ring extends into the ATP binding pocket, and its substituents can influence binding affinity. nih.gov

Linker between the Rings: The nature of the linker connecting the pyridine and aniline moieties, or connecting the core scaffold to other chemical groups, plays a critical role. For instance, in a series of choline (B1196258) kinase inhibitors with a 3-aminophenol (B1664112) head (structurally related to the aniline part of the target compound), compounds where the linker was connected to the nitrogen atom of the aminophenol showed better enzyme inhibitory results. nih.gov Conversely, for antiproliferative activity in tumor cells, compounds with the linker attached to the oxygen atom were more effective. nih.gov

Halogenation: The introduction of halogen atoms, such as fluorine, can enhance the antiproliferative activity of some pyridine derivatives. mdpi.com

For antimicrobial activity, SAR studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown that modifications at various positions of the oxazolidinone and pyridine rings can significantly impact their potency against different bacterial strains. nih.gov

Identification of Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. For analogs of this compound, several key pharmacophoric features have been identified that contribute to their interaction with biological targets, most notably the ATP-binding site of protein kinases.

A general pharmacophore model for kinase inhibitors based on this scaffold typically includes:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring is a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase domain. This interaction is a common feature among many kinase inhibitors and serves to anchor the molecule in the active site.

A hydrogen bond donor: The amino group on the aniline ring can act as a hydrogen bond donor, forming interactions with backbone carbonyls or specific amino acid side chains within the target protein.

An ether linkage: The oxygen atom of the ether bridge can also participate in hydrogen bonding as an acceptor, further stabilizing the ligand-protein complex. The flexibility of this linkage allows the two aromatic rings to adopt an optimal conformation for binding.

The precise arrangement and orientation of these features are critical for potent inhibitory activity. The relative positions of the pyridine nitrogen, the aniline nitrogen, and the hydrophobic centers defined by the aromatic rings constitute the core pharmacophoric pattern.

Correlation of Structural Variations with Biological Response

The biological activity of this compound analogs can be significantly influenced by the introduction of various substituents on both the pyridine and aniline rings. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications affect inhibitory potency and selectivity.

One notable example of a related scaffold is found in a series of pyridin-3-yl pyrimidines developed as Bcr-Abl inhibitors. While not direct analogs with an ether linkage, the study highlights the importance of the aniline moiety. The research indicated that the presence of halogen substituents on the aniline ring was important for biological activity. nih.gov This suggests that for this compound analogs, substitutions on the aniline ring are a key area for optimization.

For instance, in the development of kinase inhibitors, it has been observed that:

Substituents on the Aniline Ring: The introduction of small, lipophilic groups or halogen atoms (e.g., chlorine, fluorine) at the meta or para positions of the aniline ring can enhance binding affinity. These groups can occupy small hydrophobic pockets within the active site and can also modulate the electronic properties of the aniline nitrogen.

Substituents on the Pyridine Ring: Modifications to the pyridine ring can influence the basicity of the pyridine nitrogen and its hydrogen bonding capacity. The addition of small alkyl or alkoxy groups can impact the compound's solubility and pharmacokinetic properties.

Replacement of the Aniline Moiety: In some cases, the aniline ring has been replaced with other aromatic or heteroaromatic systems to explore different binding interactions and improve properties like metabolic stability.

A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives as antibacterial agents provides further SAR insights for a related class of compounds. Although the core structure is different, it demonstrates how modifications around the pyridin-3-yl group can impact biological activity. In this series, the nature and position of substituents on an adjacent ring system were found to be critical for antibacterial potency.

Below is a data table illustrating the antibacterial activity of some 3-(pyridine-3-yl)-2-oxazolidinone analogs, which can serve as a conceptual reference for the types of SAR data generated for such scaffolds.

| Compound ID | R Group | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. S. pneumoniae |

| Analog 1 | -H | 16 | 8 |

| Analog 2 | -CH3 | 8 | 4 |

| Analog 3 | -Cl | 4 | 2 |

| Analog 4 | -OCH3 | 16 | 8 |

This table is a representative example based on findings for related structures and is for illustrative purposes.

Rational Drug Design Strategies Utilizing this compound as a Lead Scaffold

The this compound scaffold serves as an excellent starting point for rational drug design campaigns aimed at discovering novel therapeutic agents. Its modular nature allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD approaches can be effectively employed. Molecular docking studies can predict the binding mode of this compound within the active site. This information can then guide the design of new analogs with improved interactions. For example, if a hydrophobic pocket is identified near the aniline ring, derivatives with appropriate lipophilic substituents can be synthesized to fill this pocket and increase binding affinity. Similarly, if a specific amino acid residue offers a potential hydrogen bonding partner, a functional group capable of forming such a bond can be introduced.

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods can be utilized. By analyzing a set of known active and inactive analogs, a pharmacophore model can be developed, as described in section 3.2.1. This model can then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the desired pharmacophoric features. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build a mathematical model that correlates the structural features of the analogs with their biological activity, which can then be used to predict the activity of newly designed compounds.

Scaffold Hopping and Bioisosteric Replacement: Rational drug design also involves modifying the core scaffold itself. "Scaffold hopping" aims to identify new core structures that maintain the essential pharmacophoric features of the original lead while offering improved properties, such as better synthetic accessibility or a more favorable intellectual property position. Bioisosteric replacement, the substitution of one atom or group of atoms with another that has similar physical or chemical properties, is another common strategy. For instance, the ether linkage in this compound could be replaced with a thioether, an amine, or an amide to explore different chemical spaces and potentially improve metabolic stability or binding affinity.

Through these rational design strategies, the this compound scaffold continues to be a valuable template for the discovery of new and effective therapeutic agents.

Computational Chemistry and Molecular Modeling of 3 Pyridin 3 Yloxy Aniline Systems

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Analysis of Ligand-Protein Interaction Modes

While specific molecular docking studies focused exclusively on 3-(Pyridin-3-yloxy)aniline are not extensively documented in publicly available research, studies on closely related analogs provide significant insights into potential interaction modes. For instance, derivatives of the pyridin-3-yloxy scaffold have been investigated as modulators of various biological targets.

A key aspect of the this compound structure is its potential for a variety of non-covalent interactions. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, a crucial interaction in many protein active sites. The aniline (B41778) nitrogen can serve as a hydrogen bond donor. Furthermore, the aromatic rings (both the pyridine and the phenyl ring) can engage in several types of interactions:

π-π Stacking: Face-to-face or edge-to-face stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The pyridine ring, if protonated, can form strong interactions with cationic residues like lysine (B10760008) and arginine. Research has shown that arginine-arene interactions can be particularly significant due to a balance of electrostatic and dispersion contributions. rsc.org

Hydrophobic Interactions: The aromatic rings can interact with hydrophobic pockets within the protein binding site.

For example, in a study of 2-((pyridin-3-yloxy)methyl)piperazine derivatives as α7 nicotinic acetylcholine (B1216132) receptor modulators, molecular docking revealed key interactions within the receptor's binding site. nih.gov Although not the exact same molecule, this study highlights how the pyridin-3-yloxy moiety can orient itself to form critical hydrogen bonds and hydrophobic interactions.

Prediction of Binding Affinities and Inhibitory Constants

A primary goal of molecular docking is to predict the binding affinity of a ligand for a target protein, which is often correlated with its inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). Docking programs use scoring functions to estimate this binding energy. These scoring functions take into account factors like electrostatic interactions, van der Waals forces, and desolvation penalties.

The predicted binding affinities for a series of compounds can be used to rank them and prioritize which ones to synthesize and test experimentally. For instance, in studies of various pyridine and pyrimidine (B1678525) derivatives, docking scores have been successfully correlated with experimentally determined biological activities. lbp.worldnih.gov

| Compound Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Experimental Activity (IC50/Ki) |

| Pyridine Derivative A | Kinase 1 | -8.5 | 50 nM |

| Pyridine Derivative B | Kinase 1 | -7.2 | 200 nM |

| Aniline Derivative C | Protease 2 | -9.1 | 25 nM |

| Aniline Derivative D | Protease 2 | -6.8 | 500 nM |

This table is illustrative and based on typical data from molecular docking studies of related compound classes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Comparative Molecular Similarity Analysis (CoMSIA)

Comparative Molecular Similarity Analysis (CoMSIA) is a 3D-QSAR technique that calculates similarity indices based on various physicochemical properties (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields) at different grid points around a molecule. These similarity indices are then used to build a QSAR model.

In a study on open-ring analogues of 3-pyridyl ethers, CoMSIA was used to develop predictive models for their binding affinity to the α4β2 nicotinic acetylcholine receptor. nih.gov The resulting 3D contour maps from the CoMSIA model provide a visual representation of the regions where modifications to the molecular structure would likely lead to an increase or decrease in biological activity. For example, a contour map might indicate that a bulky substituent is favored in one region (steric favorability), while an electronegative group is preferred in another (electrostatic favorability).

Multiple Linear Regression (MLR) and Other Statistical Modeling

Multiple Linear Regression (MLR) is a statistical technique used to model the relationship between a dependent variable (e.g., biological activity) and one or more independent variables (molecular descriptors). In QSAR, these descriptors can be physicochemical properties like logP, molar refractivity, or electronic parameters.

QSAR models based on MLR can be highly predictive. For a series of pyridine and pyrimidine derivatives investigated as LRRK2 inhibitors, a QSAR model was developed with strong statistical parameters (R² = 0.8261, Q²loo = 0.7769), indicating a good correlation between the selected descriptors and the observed biological activity. lbp.world

An example of a generic MLR equation in QSAR could be:

log(1/IC50) = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Descriptor)

Where:

log(1/IC50) is the biological activity.

logP represents the lipophilicity.

HOMO is the energy of the Highest Occupied Molecular Orbital.

Steric_Descriptor is a parameter related to the size of a substituent.

β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Development of Predictive Models for Biological Outcomes

The ultimate goal of QSAR studies is to develop robust and predictive models that can be used to forecast the biological activity of new, untested compounds. This is particularly valuable in drug discovery as it allows for the virtual screening of large compound libraries and the rational design of more potent molecules.

A 3D-QSAR study on 2-((pyridin-3-yloxy)methyl)piperazine derivatives resulted in a Comparative Molecular Field Analysis (CoMFA) model with good predictive ability (q² = 0.541, r² = 0.854). nih.gov The model indicated that both steric (13.84% contribution) and electrostatic (66.14% contribution) fields were important for the anti-inflammatory activity of these compounds. nih.gov Such models provide a theoretical framework for designing new derivatives of the pyridin-3-yloxy scaffold with potentially enhanced biological effects.

| QSAR Model | Compound Series | Statistical Parameter (R²) | Statistical Parameter (Q²) | Key Descriptors |

| CoMFA | 2-((pyridin-3-yloxy)methyl)piperazines | 0.854 | 0.541 | Steric, Electrostatic |

| HQSAR | 3-Pyridyl ether analogues | 0.897 | 0.845 | Molecular Holograms |

| MLR | Pyridine/Pyrimidine derivatives | 0.826 | 0.777 | Physicochemical descriptors |

This table presents data from QSAR studies on scaffolds related to this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules like this compound. physchemres.orgresearchgate.net These calculations offer a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules. By employing various functionals and basis sets, such as B3LYP/6-31G(d), it is possible to predict a range of molecular properties. physchemres.orgresearchgate.net

Electronic Structure and Reactivity Predictions

DFT calculations are instrumental in understanding the electronic landscape of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. researchgate.net

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species. For aniline and pyridine derivatives, the nitrogen and oxygen atoms are typically regions of high electron density, making them susceptible to electrophilic attack. researchgate.net

Furthermore, DFT can be used to calculate various quantum chemical descriptors that quantify reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These descriptors provide a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Ionization Potential | 7.2 eV | Energy required to remove an electron |

| Electron Affinity | 0.8 eV | Energy released upon gaining an electron |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic amines and ethers. Actual values may vary depending on the specific computational methodology employed.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly in biological systems. These simulations model the movement of atoms and molecules over time, providing insights into conformational changes and intermolecular interactions. nih.govnih.gov

Conformational Dynamics and Stability Analysis of Ligand-Receptor Complexes

In the context of drug design, this compound may act as a ligand that binds to a biological target, such as a protein kinase. nih.gov MD simulations are crucial for understanding the dynamics and stability of the resulting ligand-receptor complex. By simulating the complex in a solvated environment, researchers can observe the conformational changes that occur upon binding and assess the stability of the interactions. nih.gov

Furthermore, MD simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding pocket of the receptor. The persistence of these interactions over the simulation time is a strong indicator of binding affinity. nih.gov

Table 2: Representative Molecular Dynamics Simulation Parameters for a this compound-Kinase Complex

| Parameter | Description | Typical Value/Observation |

| Simulation Time | Total duration of the simulation | 100 ns |

| RMSD of Ligand | Conformational stability of the ligand in the binding site | < 2 Å (indicating stability) |

| RMSF of Receptor | Flexibility of protein residues | Higher fluctuations in loop regions |

| Hydrogen Bond Occupancy | Percentage of time a specific hydrogen bond is present | > 50% for key interactions |

| Binding Free Energy | Calculated affinity of the ligand for the receptor | -8 to -12 kcal/mol |

Note: The values presented are illustrative for a typical ligand-protein complex and serve to demonstrate the type of data obtained from MD simulations.

Applications of 3 Pyridin 3 Yloxy Aniline in Materials Science

Utilization in Polymer and Coating Development

The aniline (B41778) portion of 3-(Pyridin-3-yloxy)aniline allows it to be readily incorporated into polymer chains, particularly into polyaniline (PANI) and its derivatives. Polyaniline is a well-known conducting polymer, and modifying its structure with functional side groups is a key strategy for tailoring its properties. dtic.milresearchgate.net The oxidative polymerization of aniline and its derivatives is a common method to produce these polymers. dtic.milresearchgate.net

Table 1: Potential Enhancements in Polymers and Coatings Using this compound

| Property | Enhancement Mechanism | Potential Application |

| Processability | The pyridin-3-yloxy side group can disrupt polymer chain packing, potentially increasing solubility in organic solvents. | Spin-coating or spray-coating of uniform, thin-film electronics and protective layers. |

| Corrosion Resistance | The pyridine (B92270) nitrogen can coordinate to the metal surface, improving adhesion and forming a protective barrier. | Advanced anti-corrosion primers and coatings for steel and other alloys. mdpi.commdpi.com |

| Thermal Stability | Incorporation of aromatic heterocyclic rings into a polymer backbone often increases the degradation temperature. | High-performance coatings for demanding environments and binders for specialty composites. mdpi.com |

| Adhesion | The polar pyridine group can form strong interactions with various substrates, including metals and metal oxides. | Improved durability and delamination resistance in multi-layer material systems. |

Role in Organic Electronic Materials (e.g., OLED Intermediates)

In the field of organic electronics, molecular design is paramount. The performance of devices like Organic Light-Emitting Diodes (OLEDs) depends critically on the energy levels and charge-transporting properties of the organic materials used. riyngroup.com Compounds containing pyridine and aniline derivatives are foundational components in the synthesis of these materials. nih.govlookchem.combldpharm.com

This compound serves as a crucial intermediate in the synthesis of more complex molecules for organic electronic devices. lookchem.comdakenchem.com It is a building block for hole-transporting materials (HTMs), which are essential for efficiently injecting positive charge carriers (holes) into the emissive layer of an OLED. nih.govnih.gov The pyridine moiety can tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the final material, which is critical for matching the energy levels of adjacent layers in the device to ensure efficient charge injection and transport. nih.gov Pyridine-containing molecules are actively researched for their potential in creating high-performance HTMs with good thermal stability and suitable ionization potentials for use in OLEDs. nih.gov

Table 2: Function of this compound in Organic Electronic Materials

| Component | Role of this compound | Resulting Material Property | Device Impact |

| Hole-Transporting Materials (HTMs) | Serves as a synthetic precursor or building block. | The pyridine group helps to adjust the HOMO/LUMO energy levels for better alignment with other device layers. nih.gov | Enhanced hole injection efficiency and overall device performance. mdpi.com |

| Host Materials in Emissive Layers | Can be integrated into larger host molecules. | The rigid, aromatic structure contributes to high thermal stability and good film-forming properties. | Increased operational lifetime and stability of OLEDs. |

| Electron-Blocking Layers | Used to construct materials that block electrons while allowing holes to pass. | The electronic properties of the pyridine unit can be tailored to create a significant energy barrier for electrons. nih.gov | Confinement of charge recombination to the emissive layer, boosting light-emission efficiency. |

Development of Advanced Functional Materials

The term "advanced functional materials" refers to materials engineered to possess specific, often novel, properties for specialized applications. The unique combination of a reactive amine and a metal-coordinating pyridine ring makes this compound a compelling candidate for creating such materials.

One significant area of application is in the synthesis of coordination polymers and metal-organic frameworks (MOFs). frontiersin.orgmdpi.com The pyridine nitrogen atom acts as an excellent ligand, capable of binding to various metal ions. rsc.org By reacting this compound or polymers derived from it with metal salts, it is possible to create highly structured, porous materials. These materials have potential applications in catalysis, gas storage, and chemical sensing. mdpi.com For example, a coordination polymer incorporating this molecule could be designed to selectively bind to specific environmental pollutants, with the change in coordination environment causing a detectable electrical or optical signal. The ability of pyridyl-based ligands to self-assemble with metal ions into fascinating structures is a well-explored route to novel functional materials. frontiersin.org

Table 3: Applications in Advanced Functional Materials

| Material Type | Role of this compound | Functional Property | Example Application |

| Coordination Polymers / MOFs | Acts as an organic ligand, with the pyridine nitrogen coordinating to metal centers. mdpi.com | Creates a structured, often porous, framework. frontiersin.org Can exhibit tunable electronic or optical properties. | Heterogeneous catalysis, selective gas adsorption, and chemical sensors. mdpi.com |

| Chemosensors | Can be polymerized to form a sensory film or used as a ligand in a sensor molecule. | The pyridine unit can selectively bind to target analytes (e.g., metal ions), causing a change in the material's conductivity or fluorescence. | Environmental monitoring for heavy metal ions or industrial process control. |

| Functional Dyes & Pigments | Serves as a precursor for larger, conjugated dye molecules. | The pyridyl and aniline groups can act as electron-donating or -withdrawing components, influencing the color and photophysical properties. | Specialty inks, electrochromic materials, and components in dye-sensitized solar cells. frontiersin.org |

Lack of Publicly Available Research Hinders Exploration of this compound in Catalysis and Coordination Chemistry

Despite a comprehensive search of scientific literature and patent databases, there is a notable absence of published research on the specific applications of the chemical compound This compound in the fields of catalysis and coordination chemistry. Consequently, an in-depth article on its use in designing metal complex ligands and its role in homogeneous or heterogeneous catalysis, including enzyme-mimetic water oxidation, cannot be constructed based on currently available information.

Extensive searches failed to identify any scholarly articles, patents, or conference proceedings detailing the synthesis of metal complexes using ligands derived from this compound. Furthermore, no data could be found on the catalytic activity of any such potential complexes. The scientific record does not appear to contain studies exploring this specific molecule's potential in catalytic processes.

The requested article outline, focusing on:

Catalysis and Coordination Chemistry Involving 3 Pyridin 3 Yloxy Aniline

Application in Homogeneous and Heterogeneous Catalysis (e.g., Enzyme-Mimetic Water Oxidation)

cannot be populated with scientifically accurate and detailed research findings as none were discovered. While the synthesis of 3-(Pyridin-3-yloxy)aniline itself is documented, its subsequent use as a ligand for developing catalysts is not described in the accessible scientific domain.

This lack of information prevents the creation of the requested data tables and a thorough discussion of research findings. It is concluded that the specific area of inquiry, while chemically plausible, has not been a subject of published research to date. Therefore, the generation of the requested article is not possible without resorting to speculation, which would violate the principles of scientific accuracy.

Analytical Methodologies for 3 Pyridin 3 Yloxy Aniline

Development of Advanced Spectroscopic and Chromatographic Techniques for Detection and Quantification

Research into the analytical methodologies for 3-(Pyridin-3-yloxy)aniline has focused on providing sensitive, specific, and reliable methods for its characterization and measurement. While specific, validated quantitative assays published in peer-reviewed literature are not extensively available, the structural features of the molecule—an aniline (B41778) ring coupled with a pyridine (B92270) ring through an ether linkage—allow for the application of well-established analytical principles.

Spectroscopic Techniques:

Spectroscopic methods are fundamental for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of the compound by identifying the chemical shifts and coupling patterns of its protons. The data provides a distinct fingerprint of the molecule.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Protons |

|---|---|---|

| 8.45 | d | 2H |

| 7.45 | m | 1H |

| 7.35 | m | 1H |

| 7.15 | t | 1H |

| 6.65 | d | 1H |

| 6.55 | t | 1H |

| 6.45 | d | 1H |

| 5.30 | s | 2H |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. The exact mass measurement confirms the elemental composition of the molecule. Electrospray ionization (ESI) is a common technique used for this type of analysis. The predicted collision cross-section (CCS) values can further aid in its identification. lcms.czuni.lu

Interactive Data Table: Mass Spectrometry Data for this compound

| Ion/Adduct | Calculated m/z |

|---|---|

| [M+H]⁺ | 187.08660 |

| [M+Na]⁺ | 209.06854 |

| [M-H]⁻ | 185.07204 |

Chromatographic Techniques:

Chromatographic methods are essential for the separation, detection, and quantification of this compound, especially in complex matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for the analysis of non-volatile aromatic compounds like pyridyloxyanilines. nih.govnih.gov Reversed-phase HPLC, using a C18 column, is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the aromatic rings in the molecule exhibit strong absorbance in the UV region. The development of an HPLC method would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve adequate separation from impurities and other components.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially at trace levels, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the method of choice. lcms.cznih.gov This technique allows for the selective monitoring of precursor and product ion transitions specific to this compound, which significantly reduces matrix interference and allows for precise quantification. While a specific LC-MS/MS method for this compound is not detailed in the available literature, methods for similar aromatic amines are well-established and would be directly applicable. nih.gov

Interactive Data Table: Typical Parameters for HPLC Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer |

| Detection | UV (e.g., 254 nm) or Mass Spectrometry |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC): While HPLC is generally preferred for aniline derivatives due to their polarity and potential for thermal degradation, GC can also be used. nih.gov Derivatization is often required to increase the volatility and thermal stability of the analyte, which can add complexity to the analytical procedure.

Future Perspectives and Emerging Research Directions for 3 Pyridin 3 Yloxy Aniline

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and scaffolds like 3-(Pyridin-3-yloxy)aniline are prime candidates for such innovative approaches. In silico methods are becoming increasingly central to the early stages of drug development, allowing for the rapid screening of virtual libraries of compounds and the prediction of their biological activities and pharmacokinetic properties. princeton.edumalariaworld.org

Molecular docking simulations, a cornerstone of computational drug design, can predict the binding affinity and orientation of this compound and its derivatives within the active sites of various protein targets. princeton.edu This approach has been successfully used to investigate the binding modes of pyridin-3-yl pyrimidines with the Bcr-Abl kinase, a target in cancer therapy. researchgate.netnih.gov Such computational studies can guide the synthesis of more potent and selective inhibitors.

Furthermore, generative AI models can design novel molecules based on the this compound scaffold with desired properties. These models can explore a vast chemical space to propose new structures that are likely to have improved efficacy and safety profiles, significantly accelerating the hit-to-lead optimization process.

Exploration of Novel Bioactive Properties

The pyridine-ether-aniline scaffold is present in a number of biologically active compounds, suggesting that this compound could serve as a valuable starting point for the discovery of new therapeutic agents. The pyridine (B92270) ring is a common feature in many FDA-approved drugs and natural products, known for its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.govresearchgate.netnih.gov

The exploration of novel bioactive properties for this compound and its derivatives is a promising area of research. Studies on related structures have revealed a wide range of pharmacological activities:

Anticancer Activity: Derivatives of pyridin-3-yl pyrimidines have been synthesized and evaluated as potent inhibitors of Bcr-Abl, a kinase implicated in chronic myelogenous leukemia. researchgate.netnih.gov Similarly, 3-chloro-4-(pyridin-2-ylmethoxy)aniline (B1661971) derivatives have been investigated for their antitumor activity as Bcr-Abl kinase inhibitors. scilit.com

Antibacterial Activity: The pyridine scaffold is known to be a key component in a number of antibacterial agents. nih.govresearchgate.net Research into 3-(pyridine-3-yl)-2-oxazolidinone derivatives has demonstrated their potential as antibacterial agents against Gram-positive bacteria. nih.gov

Necroptosis Inhibition: A recent study on 3-(indolin-5-yloxy)pyridin-2-amine derivatives identified potent inhibitors of necroptosis, a form of programmed cell death involved in various autoimmune diseases. nih.gov This highlights the potential for pyridine-ether-amine structures to modulate key cellular pathways.

Antifungal and Anti-inflammatory Activity: Studies on 6-(2-pyridinyloxy)imidazo[2,1-b] nih.gova2bchem.comthiazine derivatives have shown their potential as antifungal and anti-inflammatory agents. researchgate.net

Future research will likely involve high-throughput screening of this compound and a library of its derivatives against a wide array of biological targets to uncover new therapeutic applications.

Expansion into Other Industrial and Academic Applications

Beyond its potential in medicinal chemistry, the this compound scaffold holds promise for a variety of other industrial and academic applications. The constituent aniline (B41778) and pyridine moieties are fundamental building blocks in the chemical industry. nih.gov

Aniline and its derivatives are widely used in the production of polymers, dyes, and agrochemicals. a2bchem.com Similarly, pyridine is a crucial solvent and intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. nih.gov The unique combination of these two functional groups in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

Potential areas of application include:

Materials Science: The aromatic nature of the compound suggests its potential use in the development of novel polymers and advanced materials with specific electronic or optical properties.

Agrochemicals: The pyridine ring is a common feature in many herbicides and pesticides. Derivatives of this compound could be explored for their potential as new crop protection agents.

Dye Synthesis: The chromophoric properties of the aniline and pyridine rings could be exploited in the synthesis of new dyes and pigments.

In an academic setting, this compound can serve as a versatile starting material for the development of new synthetic methodologies and the construction of complex heterocyclic systems.

Advanced Characterization Techniques for Structure-Function Relationships

A deep understanding of the three-dimensional structure of this compound and its derivatives is crucial for elucidating their structure-function relationships. Advanced characterization techniques play a pivotal role in this endeavor.

While experimental data for this compound itself is limited, computational methods can provide valuable insights. For instance, predicted collision cross section (CCS) values can be calculated, which provide information about the molecule's size and shape in the gas phase.

Predicted Collision Cross Section (CCS) Values for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 187.08660 | 137.9 |

| [M+Na]+ | 209.06854 | 146.0 |

| [M-H]- | 185.07204 | 143.1 |

| [M+NH4]+ | 204.11314 | 155.6 |

| [M+K]+ | 225.04248 | 142.6 |

Data obtained from PubChemLite. uni.lu

For more complex derivatives, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. A study on the related compound, 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline, provides a detailed example of the type of structural information that can be obtained. nih.govresearchgate.net

Crystallographic Data for 4-Methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline

| Parameter | Value |

|---|---|

| Chemical Formula | C16H14N4O |

| Molecular Weight | 278.31 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5800 (17) |

| b (Å) | 20.360 (4) |

| c (Å) | 8.0780 (16) |

| β (°) | 98.29 (3) |

| Volume (ų) | 1396.4 (5) |

Data obtained from Acta Crystallographica Section E. researchgate.net

Such detailed structural data is invaluable for understanding how these molecules interact with their biological targets and for designing new compounds with improved properties. semanticscholar.orgrsc.orgmdpi.commdpi.commdpi.comresearchgate.net Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are also essential for confirming the structure and purity of synthesized compounds. researchgate.net

Q & A

Basic Research Question

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve co-eluting impurities (e.g., unreacted 3-aminophenol) .

- NMR : H NMR in DMSO-d shows distinct signals for pyridine protons (δ 8.2–8.5 ppm) and aniline NH (δ 5.1 ppm, broad) .

- Mass spectrometry : ESI-MS in positive mode confirms molecular ion peaks (m/z 187.1 for [M+H]) .

How does the stability of this compound vary under different storage conditions?

Advanced Research Question

The compound degrades via:

- Oxidation : The aniline group forms nitro derivatives under aerobic conditions.

- Hydrolysis : The pyridyl ether bond cleaves in acidic/basic media.

Mitigation strategies : - Store under argon at –20°C with desiccants to prevent moisture uptake .

- Add stabilizers like BHT (0.1% w/w) to suppress oxidation .

What strategies resolve contradictions in reported spectral data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or IR data often arise from:

- Solvent effects : Compare spectra in identical solvents (e.g., DMSO-d vs. CDCl).

- Tautomerism : Use variable-temperature NMR to identify equilibrium states in heterocyclic derivatives .

Validation : Cross-reference with computational simulations (e.g., Gaussian DFT for C chemical shifts) .

How can this compound be utilized in metal-organic frameworks (MOFs) or catalysis?

Advanced Research Question

The pyridine nitrogen acts as a ligand for transition metals:

- MOF synthesis : Coordinate with Zn(II) or Cu(II) to form porous networks for gas storage .

- Catalysis : Pd complexes of the compound catalyze Suzuki-Miyaura couplings; optimize by tuning pyridine basicity via substituents .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Advanced Research Question

Key issues include:

- Purification : Column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or distillation under reduced pressure .

- Safety : Handle pyridine byproducts (e.g., HCl gas) with scrubbers and PPE .

- Yield optimization : Use flow chemistry to enhance heat/mass transfer in Ullmann reactions .

How does the electronic structure of this compound influence its fluorescence properties?

Basic Research Question

The conjugated π-system enables fluorescence with λ ≈ 340–360 nm.

Quenching mechanisms :

- Protonation of the pyridine nitrogen reduces emission intensity.

- Heavy atoms (e.g., Br substituents) enhance intersystem crossing .

Applications : Design pH-sensitive probes by modifying the pyridine ring .

What computational methods predict the biological activity of this compound derivatives?

Advanced Research Question

- Docking studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina .

- QSAR : Correlate substituent electronegativity with antimicrobial IC values .

- ADMET prediction : SwissADME estimates bioavailability and toxicity risks .

How can enantiomeric impurities in chiral derivatives of this compound be detected?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.